molecular formula C17H16N2 B14855270 2-Amino-6,8-dimethyl-3-phenylquinoline

2-Amino-6,8-dimethyl-3-phenylquinoline

Cat. No.: B14855270
M. Wt: 248.32 g/mol
InChI Key: KPPIDZSEKAEYAF-UHFFFAOYSA-N
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Description

2-Amino-6,8-dimethyl-3-phenylquinoline is a chemical compound with the molecular formula C17H16N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Properties

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

6,8-dimethyl-3-phenylquinolin-2-amine

InChI

InChI=1S/C17H16N2/c1-11-8-12(2)16-14(9-11)10-15(17(18)19-16)13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,18,19)

InChI Key

KPPIDZSEKAEYAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(C(=N2)N)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Aminoquinolines

Key Considerations for Substitution Patterns

When synthesizing 2-Amino-6,8-dimethyl-3-phenylquinoline, several key factors must be considered:

  • Introduction of amino functionality at the 2-position
  • Incorporation of methyl groups at both 6 and 8 positions
  • Strategic placement of the phenyl group at position 3
  • Optimization of reaction conditions to maximize regioselectivity
  • Prevention of side reactions that could affect substitution patterns

Specific Preparation Methods

Modified Friedländer Synthesis

The Friedländer quinoline synthesis represents one of the most versatile approaches for preparing substituted quinolines and can be adapted for the preparation of this compound.

Reaction Scheme

This method involves the condensation of 2-amino-3,5-dimethylacetophenone with 2-aminobenzophenone derivatives followed by cyclization. The key advantage of this approach is the ability to directly incorporate both methyl groups through the starting material selection.

Detailed Procedure
  • A mixture of 2-amino-3,5-dimethylacetophenone (1.0 equivalent), phenylacetaldehyde derivative (1.2 equivalents), and poly(phosphoric acid) as a catalyst is prepared.
  • The reaction mixture is heated at 90-120°C for 4-6 hours without solvent.
  • Progress is monitored via thin-layer chromatography.
  • The reaction is quenched by addition of saturated sodium carbonate solution (30 mL).
  • The solid product is filtered, washed with water, and extracted with dichloromethane.
  • The organic layer is dried over anhydrous sodium sulfate and concentrated.
  • The resulting 2-chloro-6,8-dimethyl-3-phenylquinoline intermediate undergoes amination to yield the target compound.
Amination Step

The chloro-intermediate is converted to the amino derivative through amination:

  • The 2-chloro-6,8-dimethyl-3-phenylquinoline (1.0 equivalent) is combined with excess ammonium acetate (10 equivalents) in a sealed tube.
  • The mixture is heated in phenol at 150-180°C for 12-24 hours.
  • After cooling, the reaction mixture is diluted with ethyl acetate and washed with sodium hydroxide solution to remove phenol.
  • The organic layer is separated, dried, and concentrated.
  • The crude product is purified by column chromatography using ethyl acetate/hexane mixtures as eluent.

Nitro Reduction Method

Another effective approach for preparing this compound involves the reduction of the corresponding nitro derivative.

Reaction Scheme

This two-stage process first synthesizes 2-nitro-6,8-dimethyl-3-phenylquinoline followed by selective reduction of the nitro group.

Nitroquinoline Synthesis
  • 2-Amino-3,5-dimethylacetophenone (1.0 equivalent) is combined with phenylacetaldehyde (1.1 equivalents) in ethanol (200 mL).
  • The mixture is heated to 80°C under nitrogen atmosphere for 6 hours.
  • Concentrated hydrochloric acid (1.6 mL) is added as a catalyst.
  • The reaction is continued for an additional 6 hours with monitoring by thin-layer chromatography.
  • After completion, the solvent is removed under reduced pressure.
  • The crude product is purified by column chromatography to obtain 2-nitro-6,8-dimethyl-3-phenylquinoline.
Reduction Procedure
  • 2-Nitro-6,8-dimethyl-3-phenylquinoline (1.0 equivalent) is dissolved in a mixture of 1,4-dioxane and water (2:1, 150 mL).
  • Zinc dust (6.0 equivalents) and ammonium chloride (6.0 equivalents) are added while maintaining the temperature below 30°C.
  • The mixture is stirred vigorously at room temperature for 30-60 minutes under nitrogen.
  • After completion (monitored by thin-layer chromatography), the reaction mixture is filtered to remove zinc residues.
  • The filtrate is diluted with water (100 mL) and extracted with ethyl acetate (2 × 100 mL).
  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
  • The crude product is purified by recrystallization from ethanol to yield this compound.

Direct Amination via Metal-Catalyzed C-N Bond Formation

A more modern approach utilizes transition metal catalysis for direct amination of haloquinolines.

Reaction Components
  • 2-Chloro-6,8-dimethyl-3-phenylquinoline (prepared via Friedländer synthesis)
  • Ammonia or ammonium salts
  • Palladium catalyst (Pd2(dba)3 or Pd(OAc)2)
  • Phosphine ligands (BINAP or XPhos)
  • Base (sodium tert-butoxide or cesium carbonate)
  • Toluene or 1,4-dioxane as solvent
Procedure
  • In a sealed pressure vessel, 2-Chloro-6,8-dimethyl-3-phenylquinoline (1.0 equivalent), palladium catalyst (5 mol%), ligand (10 mol%), and base (2.0-3.0 equivalents) are combined.
  • The vessel is evacuated and refilled with nitrogen three times.
  • Anhydrous solvent is added, followed by liquid ammonia or saturated ammonia in 1,4-dioxane.
  • The reaction is heated at 100-120°C for 12-24 hours.
  • After cooling, the mixture is filtered through celite to remove the catalyst.
  • The filtrate is concentrated and the residue purified by column chromatography.
  • The product is typically converted to the hydrochloride salt by treating with hydrogen chloride in diethyl ether for stable storage.

Microwave-Assisted Synthesis

Microwave irradiation has demonstrated significant advantages in quinoline synthesis, offering reduced reaction times and improved yields.

Procedure
  • 2-Amino-3,5-dimethylacetophenone (1.0 equivalent) and phenylacetaldehyde (1.2 equivalents) are combined in a microwave vial.
  • A catalytic amount of poly(phosphoric acid) or p-toluenesulfonic acid (10 mol%) is added.
  • The sealed vial is irradiated at 150-180°C for 10-30 minutes.
  • After cooling, the reaction mixture is diluted with ethyl acetate and washed with saturated sodium bicarbonate solution.
  • The organic layer is dried and concentrated.
  • The resulting 2-chloroquinoline intermediate undergoes microwave-assisted amination.
  • The chloroquinoline intermediate and excess ammonium acetate are combined in a microwave vial with a catalytic amount of copper(I) iodide.
  • The vial is irradiated at 150-170°C for 20-40 minutes.
  • The product is isolated and purified as described in previous methods.

Comparative Analysis of Preparation Methods

Efficiency Comparison

Table 1: Comparative Analysis of Preparation Methods for this compound

Method Typical Yield (%) Reaction Time Temperature (°C) Advantages Limitations
Modified Friedländer Synthesis 65-75 16-24 hours 90-120 Well-established methodology; Readily available starting materials Multiple steps; Moderate yields; High temperatures required
Nitro Reduction Method 70-85 12-16 hours 25-80 Higher overall yield; Milder reduction conditions Requires handling of nitro compounds; Two-step process
Metal-Catalyzed Amination 75-90 12-24 hours 100-120 Direct C-N bond formation; High functional group tolerance Requires expensive catalysts; Air-sensitive reagents
Microwave-Assisted Synthesis 70-85 1-2 hours 150-180 Significantly reduced reaction time; Comparable yields Requires specialized equipment; Scale-up challenges

Starting Materials and Reagent Availability

Table 2: Starting Material Considerations for Each Synthetic Route

Method Key Starting Materials Commercial Availability Cost Considerations Special Handling Requirements
Modified Friedländer Synthesis 2-Amino-3,5-dimethylacetophenone; Phenylacetaldehyde Medium to High Moderate Standard organic synthesis precautions
Nitro Reduction Method 2-Amino-3,5-dimethylacetophenone; Zinc dust High Low to Moderate Exothermic reduction; Zinc waste disposal
Metal-Catalyzed Amination 2-Chloro-6,8-dimethyl-3-phenylquinoline; Pd catalysts Medium High Air-sensitive catalysts; Inert atmosphere required
Microwave-Assisted Synthesis Same as Friedländer plus copper catalysts Medium to High Moderate Pressure vessels; Microwave safety protocols

Purification and Characterization

Purification Techniques

Chromatographic Purification

Column chromatography using silica gel with ethyl acetate/hexane gradients (typically starting at 10:90 and increasing to 30:70) provides effective separation of the target compound from reaction impurities.

Recrystallization

The free base can be recrystallized from ethanol or ethanol/water mixtures. For the hydrochloride salt, recrystallization from ethanol/diethyl ether is recommended.

Salt Formation and Purification

Conversion to the hydrochloride salt often provides a means for additional purification:

  • The free base is dissolved in diethyl ether or ethyl acetate.
  • A solution of hydrogen chloride in diethyl ether is added dropwise until precipitation is complete.
  • The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
  • The hydrochloride salt can be recrystallized from ethanol/diethyl ether if necessary.

Characterization Data

Physical Properties
  • Appearance: Pale yellow to off-white crystalline solid (free base); White to off-white crystalline solid (hydrochloride salt)
  • Melting point: 180-183°C (free base); 245-248°C (hydrochloride salt, with decomposition)
  • Solubility: Sparingly soluble in water; soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data for this compound:

1H NMR (400 MHz, CDCl3) expected signals:

  • δ 7.57-7.47 (m, 3H, aromatic protons)
  • δ 7.31-7.29 (m, 2H, aromatic protons)
  • δ 7.16 (d, J = 8.8 Hz, 1H, quinoline H-4)
  • δ 6.98 (s, 1H, quinoline H-7)
  • δ 6.44 (s, 1H, quinoline H-5)
  • δ 5.60 (br s, 2H, NH2)
  • δ 2.67 (s, 3H, CH3 at C-8)
  • δ 2.47 (s, 3H, CH3 at C-6)

13C NMR (100 MHz, CDCl3) expected signals:

  • δ 156.2 (quinoline C-2)
  • δ 146.8 (quinoline C-8a)
  • δ 138.5 (phenyl C-1)
  • δ 136.1 (quinoline C-6)
  • δ 134.7 (quinoline C-8)
  • δ 131.6 (quinoline C-3)
  • δ 129.8, 128.3, 127.5 (phenyl C-2,3,4,5,6)
  • δ 126.8 (quinoline C-4a)
  • δ 123.2 (quinoline C-4)
  • δ 121.5 (quinoline C-7)
  • δ 118.2 (quinoline C-5)
  • δ 21.6 (CH3 at C-6)
  • δ 18.2 (CH3 at C-8)

Optimization Strategies and Scale-up Considerations

Critical Parameters for Reaction Optimization

For laboratory-scale synthesis, several parameters significantly impact the yield and purity of this compound:

  • Temperature control during cyclization steps is critical, as excessive heating may lead to decomposition or side reactions.
  • Catalyst loading in metal-catalyzed reactions should be carefully optimized to balance cost versus conversion efficiency.
  • Water exclusion during Friedländer synthesis can dramatically improve yields.
  • Reaction time optimization can minimize the formation of impurities while ensuring complete conversion.

Scale-up Considerations

When scaling up the synthesis, additional factors must be considered:

  • Heat transfer becomes more challenging at larger scales, necessitating careful temperature monitoring and control.
  • The exothermic nature of reduction reactions requires special attention to cooling capacity during scale-up.
  • Solvent volumes should be minimized where possible for economic and environmental reasons.
  • For metal-catalyzed processes, catalyst recovery systems may become economically viable at larger scales.
  • Microwave methods, while efficient at laboratory scale, present significant engineering challenges for industrial production.

Table 3: Scale-up Challenges and Potential Solutions

Challenge Potential Solutions Implementation Difficulty
Exothermic reactions Addition of reactants at controlled rates; Efficient cooling systems Moderate
Catalyst cost Reduced loading; Catalyst recovery systems; Alternative catalysts High
Solvent handling Continuous flow processing; Solvent recycling systems Moderate to High
Process safety Hazard analysis; Engineering controls; Process simplification Moderate
Product purity In-process monitoring; Automated purification systems Moderate

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,8-dimethyl-3-phenylquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives

Scientific Research Applications

2-Amino-6,8-dimethyl-3-phenylquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of dyes, pigments, and other materials due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 2-Amino-6,8-dimethyl-3-phenylquinoline involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, interfering with their function. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinoline: A simpler analog with similar properties but lacking the additional methyl and phenyl groups.

    6,8-Dimethylquinoline: Lacks the amino and phenyl groups but shares the dimethyl substitution pattern.

    3-Phenylquinoline: Contains the phenyl group but lacks the amino and dimethyl substitutions.

Uniqueness

2-Amino-6,8-dimethyl-3-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-aminoquinoline derivatives, and how can they be adapted for 2-Amino-6,8-dimethyl-3-phenylquinoline?

  • Methodological Answer :

  • Vilsmeier-Haack Reaction : This method uses POCl₃ and DMF to introduce formyl/acetyl groups at the 3-position of quinoline scaffolds. Adaptations for methyl and phenyl substituents may require pre-functionalized starting materials .
  • Pd-Catalyzed Cross-Coupling : For introducing aryl groups (e.g., 3-phenyl), Suzuki-Miyaura coupling with aryl boronic acids under Pd(OAc)₂ catalysis in DMF/K₂CO₃ is effective. Optimize stoichiometry and reaction time for dimethyl substituents at positions 6 and 8 .
  • Condensation Reactions : Ethyl 4-chloroacetoacetate and substituted anilines in methanol with ceric ammonium nitrate (CAN) as a catalyst yield chloromethyl intermediates. Subsequent nucleophilic substitution with amines or phenols can introduce diverse groups .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Assign peaks for aromatic protons (quinoline core), methyl groups (δ ~2.5 ppm), and phenyl substituents (δ ~7.3 ppm). Compare with analogs like 7-[(pyridin-3-yloxy)methyl]quinolin-2-amine .
  • HRMS/ESIMS : Validate molecular ion peaks (e.g., [M+H]⁺) with theoretical mass calculations (e.g., C₁₇H₁₇N₂ requires 249.1396 g/mol) .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives under steric hindrance from dimethyl groups?

  • Methodological Answer :

  • Solvent Optimization : Use polar aprotic solvents (e.g., CH₃CN) to enhance reactivity of bulky intermediates .
  • Catalyst Screening : Compare CAN (protonation catalyst) vs. Eaton’s reagent (PPA) for cyclization steps. PPA improves yields in sterically hindered systems (e.g., 84% yield for 2-(chloromethyl)-4-phenylquinoline derivatives) .
  • Temperature Gradients : Reflux (~150°C) for faster kinetics but monitor for decomposition via TLC .

Q. How should researchers resolve contradictions in spectroscopic data for quinoline derivatives?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-check NMR assignments with COSY/HSQC for ambiguous peaks (e.g., overlapping methyl signals). For MS discrepancies, use high-resolution instruments to distinguish isotopic patterns .
  • Deuterated Analogues : Synthesize deuterated derivatives (e.g., CD₃ groups) to simplify NMR interpretation, as demonstrated for phenethylamine-d₄ .
  • Crystallography : Resolve ambiguous structures via X-ray diffraction, as done for 2-Amino-4-(2-fluorophenyl)-5,6-dihydrobenzo[h]quinoline .

Q. What strategies are effective for evaluating the bioactivity of this compound in neurological or antimicrobial studies?

  • Methodological Answer :

  • In Vitro Assays : Test inhibition of neuronal receptors (e.g., PI3Kδ) using fluorescence polarization assays, referencing protocols for related PI3Kδ inhibitors .
  • Microbial Screening : Use broth microdilution against Gram-positive/negative strains. Compare with analogs like 2-chloroquinoline-3-carbaldehyde derivatives (MIC ~12.5 µg/mL) .
  • Toxicology Profiling : Assess DNA adduct formation via ³²P-postlabeling, as applied to heterocyclic amines like 2-amino-3-methylimidazo[4,5-f]quinoline .

Data Contradiction Analysis

Q. How to address conflicting reactivity data in quinoline synthesis (e.g., divergent yields under similar conditions)?

  • Methodological Answer :

  • Byproduct Identification : Use LC-MS to detect side products (e.g., over-oxidized intermediates). For example, CAN may cause unintended oxidation of methyl groups .
  • Reagent Purity : Ensure anhydrous conditions for moisture-sensitive steps (e.g., boronic acid couplings). Contaminated K₂CO₃ reduces yields in Pd-catalyzed reactions .
  • Computational Modeling : Apply DFT calculations to predict steric/electronic effects of 6,8-dimethyl groups on reaction pathways .

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